N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine
Description
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9-7-14(19-15(17-9)20-2)18-12-5-6-21-13-4-3-10(16)8-11(12)13/h3-4,7-8,12H,5-6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZHMAUFOKZUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)NC2CCOC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor such as 6-fluorochroman-4-one.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Final Coupling Reaction: The final step involves coupling the chromenyl intermediate with the pyrimidinyl derivative under specific reaction conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4R)-2,2-diethyl-6-fluoro-3,4-dihydro-2H-chromen-4-yl]-N′-(3-methylisoquinolin-5-yl)urea
- 6-Fluorochroman-4-one
Uniqueness
N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
